2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a partially saturated pyrrolopyrimidine scaffold. The methyl substituent at position 2 increases lipophilicity, which may influence pharmacokinetic parameters such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H10N4/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H2,1H3,(H3,8,9,10,11) |
InChI Key |
QBEQMIXROUWIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2CCNC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Design
This method leverages the condensation between 4,6-diaminopyrimidine derivatives and methyl-substituted aldehydes to form the pyrrolo[2,3-d]pyrimidine skeleton. For example, 2,4-diamino-6-hydroxypyrimidine reacts with 3-bromo-4-methylpentanal in a mixed solvent system (acetonitrile/water) under mild basic conditions (sodium acetate) to yield the dihydro-pyrrolo[2,3-d]pyrimidinone intermediate. Subsequent reductive amination or direct substitution introduces the amine group at position 4.
Key Steps :
-
Cyclization : The aldehyde undergoes nucleophilic attack by the pyrimidine’s amino group, followed by dehydration to form the pyrrole ring.
-
Amination : The hydroxyl group at position 4 is replaced via ammonolysis or catalytic hydrogenation.
Optimization :
-
Solvent System : Acetonitrile/water (1:1) enhances solubility and reaction homogeneity.
-
Temperature : Room temperature (25°C) minimizes side reactions while achieving 40% yield for the cyclization step.
Metal-Catalyzed Cross-Coupling Reactions
Nickel/Copper-Mediated Coupling
Adapted from palladium-free methodologies, this route employs 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and methyl-substituted acrylic acid derivatives in the presence of nickel chloride (NiCl₂) and cuprous iodide (CuI). The reaction proceeds via a Sonogashira-like coupling mechanism, forming the acrylate intermediate, which undergoes intramolecular cyclization to yield the dihydro-pyrrolo[2,3-d]pyrimidine core.
Key Conditions :
-
Catalysts : NiCl₂ (0.003 eq) and CuI (0.025 eq) with triphenylphosphine as a ligand.
-
Solvent : Absolute ethanol at 65°C for 8 hours achieves 73.1% yield in the coupling step.
Advantages :
Substitution Reactions on Preformed Pyrrolo[2,3-d]pyrimidine Cores
Chloride-to-Amine Substitution
Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, nucleophilic aromatic substitution (SNAr) with aqueous ammonia or ammonium hydroxide introduces the amine group. The methyl substituent is introduced either during pyrrole ring formation (e.g., using methyl-containing aldehydes) or via post-cyclization alkylation.
Reaction Parameters :
-
Base : Triethylamine or potassium carbonate facilitates deprotonation.
-
Temperature : 80–100°C in polar aprotic solvents (DMF, DMSO).
Challenges :
-
Competing hydrolysis of the chloro intermediate may reduce yields.
-
Steric hindrance from the methyl group necessitates prolonged reaction times.
Reductive Amination of Pyrrolo[2,3-d]pyrimidinones
Ketone-to-Amine Conversion
Pyrrolo[2,3-d]pyrimidin-4-one intermediates, synthesized via cyclocondensation, are reduced to amines using ammonia and hydrogen gas in the presence of Raney nickel or palladium catalysts. For example, 2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-one is subjected to high-pressure hydrogenation (50–100 bar) to achieve >85% conversion.
Critical Factors :
-
Catalyst Loading : 5–10 wt% Pd/C ensures complete reduction.
-
Solvent : Methanol or ethanol enhances catalyst activity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolopyrimidine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves cyclocondensation reactions using appropriate precursors. The compound's structure features a pyrrolo-pyrimidine framework, which is known for its diverse biological activities.
Biological Activities
Research has demonstrated that derivatives of this compound exhibit various biological activities:
- Antitumor Activity : Compounds with similar structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, some derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in angiogenesis and tumor proliferation .
- Antimicrobial Properties : Studies have indicated that certain derivatives possess antimicrobial activity against various bacterial strains. This includes effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating potential for development as antibacterial agents .
- Inhibition of Enzyme Activity : The compound has been explored as an inhibitor of specific enzymes related to cancer and other diseases. For example, it has been investigated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several pathologies including neurodegenerative diseases .
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Antitumor Agent Development
A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity. Among these, compounds that incorporated the 2-methyl group showed enhanced potency against tumor cell lines compared to their unsubstituted counterparts. In vivo studies demonstrated significant tumor growth inhibition in mouse models .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of synthesized derivatives revealed that certain substitutions on the pyrrolo-pyrimidine scaffold led to increased efficacy against common pathogens. These findings suggest a pathway for developing new antibiotics based on this scaffold .
Case Study 3: Enzyme Inhibition
Investigations into the inhibitory effects on GSK-3β showed that specific modifications to the 2-methyl group could enhance selectivity and potency. This has implications for treating conditions like Alzheimer’s disease and mood disorders .
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | Target | Potency (IC50) |
|---|---|---|---|
| Compound A | Antitumor | VEGFR | 30 nM |
| Compound B | Antimicrobial | S. aureus | 15 µg/mL |
| Compound C | Enzyme Inhibition | GSK-3β | 50 nM |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Cyclocondensation | Using α-halomethylbenzylketones with amines | 75% |
| One-pot reactions | Combining multiple reagents in a single step | 80% |
| Click chemistry | Utilizing azide-alkyne cycloaddition | 85% |
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural differences and molecular properties between the target compound and selected analogs:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine | 2-CH₃, 5,6-dihydro | C₇H₁₀N₄ | 150.18 | Reduced aromaticity, enhanced flexibility, moderate lipophilicity |
| 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 5-CH₃, fully aromatic | C₇H₈N₄ | 148.16 | Planar aromatic system, higher π-π stacking potential |
| 5-Methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 5-CH₃, 6-Ph, aromatic | C₁₃H₁₂N₄ | 224.27 | Increased steric bulk, enhanced hydrophobic interactions |
| 5-(4-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 7-CH₃, 5-(4-F-Ph) | C₁₃H₁₂FN₄ | 243.26 | Fluorine enhances electronegativity, improving target binding affinity |
| N-[(Pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4-NH-(pyridin-2-yl)CH₂ | C₁₂H₁₁N₅ | 225.25 | Pyridine moiety introduces basicity and hydrogen bonding capacity |
| 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 856600-01-6) | 5,6-dihydro, no methyl substituent | C₆H₈N₄ | 136.15 | Fully saturated 5,6-positions, reduced lipophilicity |
Pharmacological and Physicochemical Properties
Lipophilicity: The 2-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., CAS 856600-01-6). Bulky substituents (e.g., 6-phenyl in ) further elevate logP, enhancing membrane permeability but risking solubility limitations .
Electronic Effects: Fluorine in 5-(4-fluorophenyl) analogs () enhances electronegativity, strengthening hydrogen bonds with biological targets like kinases.
Biological Activity :
- Pyridine-containing derivatives () exhibit kinase inhibitory activity due to the basic nitrogen’s ability to form salt bridges in ATP-binding pockets.
- The target compound’s dihydro structure may limit π-π stacking interactions critical for binding to certain enzymes, necessitating structural optimization.
Biological Activity
2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 150.18 g/mol. Its structure is characterized by a pyrrolopyrimidine core that is known for various biological activities.
Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities, primarily through their interactions with specific enzymes and receptors. Notably, they have been studied for their inhibitory effects on pteridine reductase 1 (PTR1) in Trypanosoma brucei, which is crucial for the treatment of human African trypanosomiasis .
Enzyme Inhibition
The inhibition of PTR1 by pyrrolopyrimidines suggests a mechanism where these compounds can disrupt folate metabolism in parasites, leading to reduced viability. In vitro studies have shown that various derivatives exhibit significant antiparasitic activity, indicating that structural modifications can enhance potency against specific targets .
Antiparasitic Activity
A significant study evaluated a series of pyrrolopyrimidine derivatives for their antitrypanosomal activity. Among these, several compounds demonstrated effective inhibition of T. brucei growth in culture and showed promising results in vivo models. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolopyrimidine scaffold significantly enhanced biological activity .
Cancer Therapy
Another area of interest is the potential application of this compound as an anticancer agent. Compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor proliferation and metastasis. For instance, derivatives targeting FGFRs exhibited IC50 values in the nanomolar range and demonstrated efficacy in inhibiting cancer cell proliferation and migration .
Case Studies
- Antitrypanosomal Activity : A study conducted on 61 new pyrrolo[2,3-d]pyrimidines identified several active compounds against T. brucei. The most potent inhibitors were taken forward for further evaluation due to their promising in vivo activity against early-stage trypanosomiasis .
- FGFR Inhibition : In a separate evaluation of pyrrolo[2,3-b]pyridine derivatives (structurally related to the target compound), one derivative showed potent inhibition against FGFR1–3 and was effective in reducing breast cancer cell viability and inducing apoptosis in vitro .
Data Summary Table
Q & A
Advanced Research Question
- Substituent modification : Fluorine or methoxy groups at para-positions improve metabolic stability and target affinity, as seen in 6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine .
- Scaffold hopping : Replace the pyrrolo ring with thieno or furo analogs to modulate steric effects .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize substituents with favorable electrostatic interactions .
How can computational modeling predict off-target interactions?
Advanced Research Question
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories to identify conformational shifts.
- QSAR models : Train algorithms on datasets (e.g., ChEMBL) to correlate descriptors (logP, polar surface area) with toxicity .
- Pan-assay interference compound (PAINS) filters : Eliminate substructures prone to nonspecific binding (e.g., Michael acceptors) .
How should researchers resolve contradictory data in biological assays?
Advanced Research Question
- Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., Filter Binding) and luminescent (e.g., ADP-Glo™) methods .
- Proteomics profiling : Use mass spectrometry to detect off-target protein interactions in cell lysates .
- Batch-to-batch reproducibility : Characterize compound purity (>95% via HPLC) and confirm salt forms (e.g., HCl vs. freebase) .
What methodologies improve solubility and formulation for in vivo studies?
Advanced Research Question
- Salt formation : Hydrochloride salts enhance aqueous solubility, as demonstrated for N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to prolong half-life .
- Co-solvent systems : Use Cremophor EL/ethanol (1:1) for parenteral administration .
How does the compound’s stability under physiological conditions affect experimental design?
Advanced Research Question
Stability studies in simulated gastric fluid (SGF) and plasma identify degradation hotspots (e.g., hydrolytic cleavage of the pyrrolo ring). Accelerated stability testing (40°C/75% RH) over 4 weeks, monitored via LC-MS, informs storage conditions (-20°C in amber vials) .
What comparative studies differentiate this compound from analogs?
Advanced Research Question
- Meta-analysis : Compile IC₅₀ values across kinase panels (e.g., DiscoverX) to rank potency.
- Crystallographic overlay : Compare binding modes with 5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine to identify conserved interactions .
- Metabolic profiling : Use hepatocyte microsomes to contrast CYP450 metabolism rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
